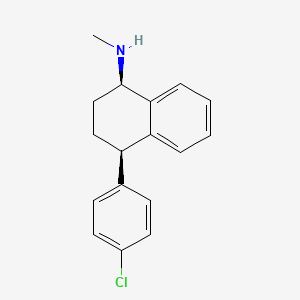

(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 79559-98-1) is a tetracyclic amine derivative with a stereochemical configuration defined by its racemic (1RS,4RS) backbone. It is structurally related to the selective serotonin reuptake inhibitor (SSRI) sertraline but differs in substituent placement and stereochemistry. This compound is primarily recognized as Impurity C in sertraline hydrochloride formulations, where it arises as a synthetic byproduct . Its IUPAC name reflects the 4-chlorophenyl substitution at the tetrahydronaphthalene core and the N-methylamine functional group.

Properties

CAS No. |

107538-91-0 |

|---|---|

Molecular Formula |

C17H18ClN |

Molecular Weight |

271.8 g/mol |

IUPAC Name |

(1R,4R)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C17H18ClN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17-/m1/s1 |

InChI Key |

LLMOMOOMHWFGRN-RHSMWYFYSA-N |

Isomeric SMILES |

CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly referred to as an impurity of sertraline, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including its mechanism of action, therapeutic implications, and toxicological profile.

- Molecular Formula : C17H18ClN·HCl

- Molecular Weight : 308.25 g/mol

- CAS Number : 79559-98-1

- IUPAC Name : (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

The compound is structurally related to selective serotonin reuptake inhibitors (SSRIs) and exhibits biological activities primarily through the modulation of serotonin levels in the brain. Its mechanism includes:

- Serotonin Reuptake Inhibition : Similar to sertraline, it likely inhibits the reuptake of serotonin at the synaptic cleft, enhancing serotonergic neurotransmission.

- Enzyme Inhibition : Studies suggest that it may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

Antidepressant Effects

Research indicates that the compound's structural similarities to SSRIs contribute to its antidepressant-like effects. It has been shown to alleviate symptoms in animal models of depression by enhancing serotonin availability.

Enzyme Inhibition

Studies have demonstrated that (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant inhibitory activity against:

- Acetylcholinesterase (AChE) : This inhibition can enhance cholinergic transmission and is beneficial in treating conditions like Alzheimer's disease. The IC50 values for related compounds have shown promising results in enzyme assays.

| Compound | IC50 (µM) |

|---|---|

| Eserine (Control) | 0.5 |

| (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 2.14 |

- Urease : The compound has also been identified as a potent urease inhibitor. Urease inhibition is significant for managing infections caused by urease-producing bacteria.

| Compound | IC50 (µM) |

|---|---|

| Thiourea (Control) | 21.25 |

| (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 2.14 |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

- Antibacterial Activity : A study evaluated various synthesized compounds for antibacterial properties against strains like Salmonella typhi and Bacillus subtilis, showing moderate to strong activity.

- Docking Studies : Molecular docking studies have elucidated interactions between the compound and target proteins involved in neurotransmission and enzyme activity.

- Pharmacological Screening : Comprehensive pharmacological evaluations have indicated that compounds with similar structures exhibit a range of activities including anti-inflammatory and anticancer properties.

Toxicological Profile

While the therapeutic potential is promising, safety assessments highlight several concerns:

- Acute Toxicity : Classified as acute toxicity category 4; caution is advised when handling.

| Hazard Classification | Description |

|---|---|

| Acute Tox. 4 | Harmful if swallowed |

| Repr. 2 | Suspected of damaging fertility or the unborn child |

| Aquatic Chronic 1 | Very toxic to aquatic life with long-lasting effects |

Scientific Research Applications

Pharmaceutical Research and Development

Role as an Impurity

The compound is classified as an impurity in sertraline formulations. Understanding and controlling impurities is crucial in pharmaceutical development to ensure drug safety and efficacy. Regulatory bodies such as the FDA and EMA require comprehensive characterization of impurities to assess their impact on drug quality and patient safety.

Analytical Standards

(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is utilized as a reference standard in analytical chemistry. It aids in the validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are essential for quality control in drug manufacturing.

Toxicological Studies

Safety Assessment

The compound has been studied for its toxicological properties due to its classification under various hazard categories. For instance, it is noted for its potential aquatic toxicity and reproductive toxicity. These studies are vital for understanding the environmental impact of pharmaceutical waste and ensuring compliance with safety regulations.

Environmental Impact Studies

Ecotoxicology

Research involving (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine includes ecotoxicological assessments to evaluate its effects on aquatic life. Such studies contribute to the understanding of pharmaceutical contaminants in water systems and inform regulatory policies regarding wastewater treatment.

Case Study 1: Impurity Profiling in Sertraline

A study conducted on the impurity profile of sertraline highlighted the significance of identifying (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine as a key impurity that could affect the pharmacokinetics of the drug. The research employed HPLC to quantify this impurity in various sertraline batches.

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment examined the effects of (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine on aquatic organisms. Results indicated significant toxicity at certain concentrations, prompting further investigation into its environmental fate and transport mechanisms.

Comparison with Similar Compounds

Structural Analog: Sertraline [(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine]

Key Differences :

- Substituents : Sertraline features a 3,4-dichlorophenyl group, while the target compound has a 4-chlorophenyl substituent. The additional chlorine in sertraline enhances its binding affinity to serotonin transporters .

- Stereochemistry : Sertraline adopts the (1S,4S) configuration, critical for its pharmacological activity, whereas the target compound is a racemic (1RS,4RS) mixture, rendering it inactive as an SSRI .

- Role : Sertraline is an active pharmaceutical ingredient (API), whereas the target compound is a process-related impurity requiring strict control in drug formulations .

Table 1: Physicochemical Comparison

| Property | Target Compound | Sertraline |

|---|---|---|

| Molecular Formula | C₁₇H₁₈ClN·HCl | C₁₇H₁₇Cl₂N·HCl |

| Molecular Weight | 308.25 g/mol | 342.24 g/mol |

| Chlorine Substitution | 4-Chlorophenyl | 3,4-Dichlorophenyl |

| Stereochemistry | Racemic (1RS,4RS) | Chiral (1S,4S) |

| Pharmacological Role | Impurity | API (SSRI) |

Stereoisomeric Impurities

(1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (Impurity A)

- Configuration : Racemic (1RS,4SR) stereoisomer.

- Role: Another sertraline impurity with altered spatial orientation, reducing SSRI efficacy. Its 3,4-dichlorophenyl group mirrors sertraline, but inverted stereochemistry disrupts receptor binding .

(1RS,4RS)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine (Impurity B)

- Substituent : Phenyl group instead of chlorophenyl.

- Impact : Demonstrates how halogen removal diminishes polarity and alters pharmacokinetics .

Tetrahydronaphthalenamine Derivatives with Varied Substituents

highlights derivatives with substituents such as cyclohexyl, cyclooctyl, and biphenyl groups. For example:

- trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) : Exhibits a cyclohexyl group, enhancing lipophilicity but reducing aqueous solubility compared to chlorophenyl analogs .

Table 2: Substituent Effects on Physicochemical Properties

| Compound | Substituent | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | 4-Chlorophenyl | Not reported | ~3.5 |

| Sertraline | 3,4-Dichlorophenyl | 243–245 | ~4.2 |

| 5l | Cyclohexyl | 137–139 | ~4.8 |

| 5n | Biphenyl-3-yl | Oil (liquid) | ~5.1 |

Preparation Methods

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Formation of tetrahydronaphthalene intermediate | Cyclization of appropriate precursors under acidic or catalytic conditions | Build core structure | Temperature control critical to avoid side reactions |

| 2 | Introduction of 4-(4-chlorophenyl) group | Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki coupling) | Attach chlorophenyl substituent | Use of palladium catalysts common in coupling |

| 3 | N-Methylation of amine | Methyl iodide or formaldehyde with reducing agent (e.g., sodium cyanoborohydride) | Install N-methyl group | Mild conditions to preserve stereochemistry |

| 4 | Purification and isolation | Recrystallization or chromatography | Obtain pure compound | Solvent choice affects crystal form and purity |

Stereochemical Considerations

- The compound exists as a racemic mixture of (1RS,4RS) isomers.

- Enantiomeric purity is less critical for impurity reference standards but important for pharmacological activity studies.

- Chiral catalysts or resolution methods can be employed if enantiomerically pure forms are desired, though this is less common for this impurity.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield/Purity | Comments |

|---|---|---|---|

| Temperature | 20–80 °C | Higher temps increase rate but risk side reactions | Controlled heating recommended |

| pH | Neutral to slightly acidic | Affects amine stability and reaction selectivity | Buffering may be necessary |

| Solvent | Dichloromethane, ethanol | Solubility and reaction kinetics | Choice depends on step and reagents |

| Catalyst | Pd-based for coupling | Enhances substitution efficiency | Catalyst loading optimized for cost and yield |

Purification Techniques

- Recrystallization: Commonly from ethanol/water mixtures to achieve high purity crystalline product.

- Column Chromatography: Silica gel with dichloromethane/methanol gradients to separate impurities and isomers.

- Salt Formation: Conversion to hydrochloride salt can improve stability and facilitate purification.

Research Findings and Analytical Data

- The compound is a white crystalline solid with melting point range dependent on purity.

- Analytical characterization includes NMR, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.

- Stability studies indicate sensitivity to pH changes, necessitating controlled storage conditions.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Molecular Formula | C17H18ClN |

| Molecular Weight | 271.8 g/mol |

| CAS Number | 107538-91-0 |

| Key Synthetic Steps | Cyclization, aromatic substitution, N-methylation |

| Solvents Used | Dichloromethane, ethanol |

| Catalysts | Palladium complexes (for coupling) |

| Temperature Range | 20–80 °C |

| Purification Methods | Recrystallization, chromatography |

| Chirality | Racemic (1RS,4RS) mixture |

| Stability | Sensitive to pH, stable as hydrochloride salt |

Q & A

Basic Questions

Q. What synthetic methodologies are employed for the preparation of (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?

- Methodological Answer : The compound is synthesized via multi-step protocols, including reductive amination of substituted aldehydes with methylamine, followed by catalytic hydrogenation or sodium cyanoborohydride-mediated reduction. Key intermediates are purified using preparative HPLC (solvent systems like MeOH/EtOH/Hexanes) and characterized via -NMR, -NMR, and HRMS to confirm regio- and stereochemistry . For example, derivatives with similar scaffolds (e.g., trans-4-(2′-chlorophenyl) analogs) are synthesized using six-step procedures, yielding 42–71% after optimization .

Q. What analytical techniques confirm the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR (400 MHz) and -NMR (100 MHz) in CDCl identify proton environments and carbon frameworks, with coupling constants (e.g., J = 15.0 Hz) confirming stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Preparative HPLC with MeOH/EtOH/Hexanes (5:5:5:85) resolves diastereomers, with retention times (e.g., 15.3 and 17.2 min) ensuring purity >95% .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H] calculated vs. observed mass accuracy <1 ppm) .

Q. How is the hydrochloride salt of this compound prepared and characterized?

- Methodological Answer : The free base is treated with HCl gas in anhydrous ether or methanolic HCl to form the hydrochloride salt. The product is recrystallized, and its purity is confirmed via melting point analysis (e.g., 70–71°C for related analogs) and ion-specific HRMS. The hydrochloride form is critical for pharmaceutical reference standards, as noted in EP/ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve and characterize the stereoisomers of 4-(4-Chlorophenyl)-N-methyl-tetrahydronaphthalen-1-amine?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with certified reference standards (e.g., (1S,4S)-enantiomer hydrochloride, CAS 55056-87-6) .

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis of resolved enantiomers.

- Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., density functional theory) to confirm stereochemical assignments .

Q. What strategies address discrepancies in biological activity data between stereoisomers?

- Methodological Answer :

- Comparative Binding Assays : Perform radioligand displacement studies (e.g., -ligand competition) on isolated receptors to quantify enantiomer affinity differences.

- Computational Docking : Use software like AutoDock Vina to model enantiomer-receptor interactions, identifying steric or electronic mismatches in low-activity isomers .

- Mutagenesis : Modify receptor residues (e.g., aromatic pockets) to assess stereospecific binding requirements .

Q. How can synthetic yields of this compound be optimized, particularly for scale-up?

- Methodological Answer :

- Catalyst Screening : Test palladium on carbon or Raney nickel for hydrogenation efficiency. For reductive amination, optimize NaBH/AcOH ratios or switch to flow chemistry for better control.

- Solvent Selection : Replace EtOH with THF/MeCN mixtures to enhance intermediate solubility and reduce side reactions.

- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Train models on tetrahydronaphthalen-amine analogs to estimate logP, pKa, and blood-brain barrier permeability.

- Molecular Dynamics (MD) Simulations : Simulate membrane permeability using CHARMM force fields in lipid bilayers.

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify potential metabolic hotspots (e.g., N-methyl oxidation) .

Q. How is impurity profiling conducted for this compound in pharmaceutical contexts?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions. Analyze degradation products via LC-MS/MS.

- Reference Standards : Compare impurities (e.g., des-chloro analogs) against EP/ICH-certified standards (e.g., Chlorphenamine Impurity C, CAS 20619-12-9) using UPLC-PDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.